molecular formula C11H15NO B8555332 2-(Piperidin-3-yl)phenol

2-(Piperidin-3-yl)phenol

Cat. No.: B8555332
M. Wt: 177.24 g/mol
InChI Key: CFEOLNXVLFCYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-3-yl)phenol is a heterocyclic organic compound featuring a phenol ring substituted at the ortho position (C2) with a piperidin-3-yl group. This combination makes the compound a versatile candidate for pharmaceutical and material science applications, particularly in drug design where piperidine derivatives are prevalent due to their bioavailability and interaction with biological targets such as enzymes and receptors .

The compound’s structure allows for modifications at both the piperidine ring (e.g., substitutions at nitrogen or other positions) and the phenol ring (e.g., halogenation or functional group additions), enabling fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-piperidin-3-ylphenol

InChI

InChI=1S/C11H15NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h1-2,5-6,9,12-13H,3-4,7-8H2

InChI Key

CFEOLNXVLFCYBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares 2-(Piperidin-3-yl)phenol with structurally related compounds, highlighting key differences in substitution patterns, biological activities, and applications:

Compound Name & Reference Structure Features Biological Activity/Application Key Distinctions from this compound
This compound Phenol with piperidin-3-yl at C2 Not explicitly reported Baseline structure for comparison
Benproperine Metabolites (2, 3) Piperidinol linked via ethyl-phenoxy-benzyl groups Inactive metabolites of benproperine Bulky substituents reduce activity; C4 vs. C3 piperidine substitution critical
KP-162 Pyrimidin-4-ol scaffold with piperidin-3-yl and pyridinyl Vitamin D receptor (VDR) agonist candidate Pyrimidine core replaces phenol; inverted regiochemistry enhances target engagement
Niraparib Tosylate Indazole with 4-(piperidin-3-yl)phenyl group PARP inhibitor for cancer therapy Piperidin-3-yl attached to phenyl rather than phenol; indazole core critical for PARP binding
2-(2-Propenyl)-3-(1-propyl-3-piperidinyl)phenol Phenol with propenyl and propyl-piperidinyl groups Unknown Dual substitution (C2 and C3) increases steric hindrance and lipophilicity
3-({[2-(Piperidin-1-yl)phenyl]amino}methyl)phenol Piperidin-1-yl aniline linked to phenol via methylene Not reported Piperidine at C1 position; methylene spacer alters conformational flexibility

Physicochemical Properties

  • Melting Points: Piperidine-phenol analogs exhibit melting points between 268–287°C, influenced by substituent bulkiness and hydrogen-bonding capacity .
  • Solubility: Phenolic hydroxyl groups improve aqueous solubility, whereas aromatic cores (e.g., pyrimidine in KP-162) may reduce it .

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